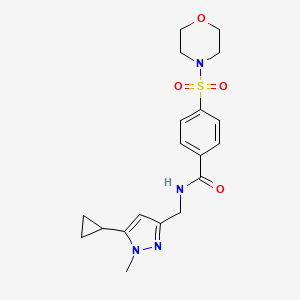

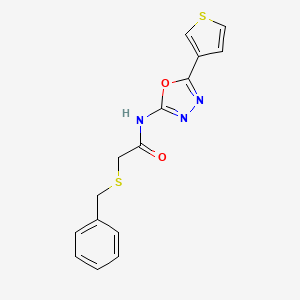

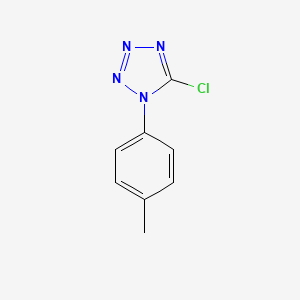

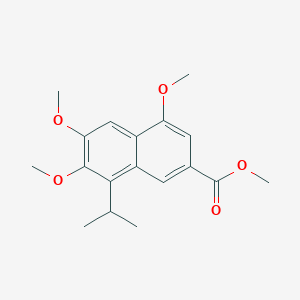

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent in cancer treatment. The compound was first synthesized in 2013 by researchers at Dana-Farber Cancer Institute and Harvard Medical School. Since then, several studies have been conducted to understand the mechanism of action and the potential applications of FIIN-3.

科学的研究の応用

Receptor Agonist Properties and Synthetic Intermediates

Research into compounds structurally related to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide has indicated their potential as 5-HT1D receptor agonists. Studies have synthesized and tested various indolyethylamines for their binding affinities to cloned receptors and their intrinsic efficacy in vitro, demonstrating varying degrees of agonist activity. These findings suggest potential applications in exploring neurological pathways and developing therapeutic agents targeting specific receptor subtypes (Barf et al., 1996).

Oxidative Rearrangement and Antimalarial Applications

Oxidative rearrangement techniques using furan derivatives, akin to the structure of interest, have been developed to afford indoles in good yields. This methodology has been applied in the synthesis of antimalarial bisindole alkaloid analogues, indicating the potential of furan-to-indole transformations in medicinal chemistry for generating bioactive compounds with antimalarial properties (Makarov et al., 2016).

Bioreductively Activated Pro-Drug Systems

Research into 5-nitrofuran-2-ylmethyl derivatives has highlighted the potential of these compounds as pro-drugs, capable of releasing therapeutic agents selectively in hypoxic solid tumors. This suggests a novel application for furan derivatives in cancer therapy, where targeted drug release could enhance efficacy and reduce side effects (Berry et al., 1997).

Anticancer and Antiangiogenic Activities

Furan derivatives have been investigated for their anticancer and antiangiogenic activities. Studies have synthesized novel benzofuran compounds showing potent antiproliferative activity against various cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and demonstrating potent in vitro and in vivo vascular disrupting properties. This research underscores the therapeutic potential of furan-containing compounds in oncology (Romagnoli et al., 2015).

Visible-light-induced Aerobic Dearomative Reactions

The visible-light-induced aerobic dearomative reaction of indoles, producing oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one derivatives, presents a novel synthetic approach to complex indolone scaffolds. This method facilitates the generation of heterocycle fused or spirocyclo indolones, highlighting the versatility of furan derivatives in synthesizing diverse and potentially bioactive molecular frameworks (Zhang et al., 2016).

特性

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-30-19-8-4-6-17(14-19)15-25-23(28)24(29)26-16-21(22-10-5-13-31-22)27-12-11-18-7-2-3-9-20(18)27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFFIDLGLHRFJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

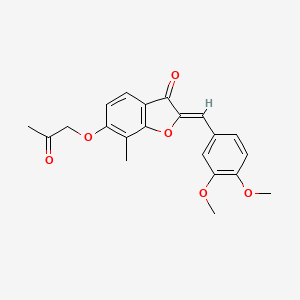

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2754275.png)